molecular formula C9H19NO2 B13212251 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol

1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol

Cat. No.: B13212251
M. Wt: 173.25 g/mol
InChI Key: XDSHFIYJLKVNKZ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol is a versatile organic compound with a unique structure that includes an aminoethyl group and a methoxy group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol typically involves the reaction of cyclohexanone with methoxyamine to form the methoxycyclohexanone intermediate. This intermediate is then subjected to reductive amination with ethylenediamine to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reductive amination process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methoxycyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-12-8-3-2-4-9(11,7-8)5-6-10/h8,11H,2-7,10H2,1H3

InChI Key

XDSHFIYJLKVNKZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)(CCN)O

Origin of Product

United States

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